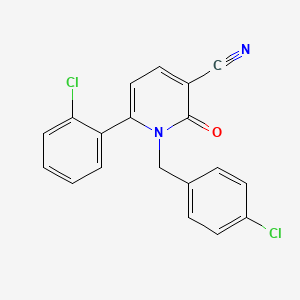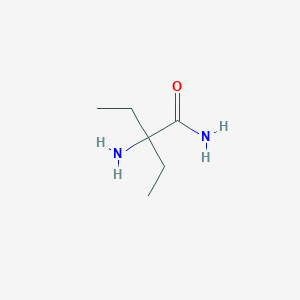![molecular formula C20H13Cl2N3O3 B3035019 1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole CAS No. 282523-42-6](/img/structure/B3035019.png)
1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole
概要
説明
1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class of chemicals. This compound is characterized by the presence of a benzimidazole core substituted with a 4-chlorobenzyl group, a 4-chlorophenyl group, and a nitro group. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
The synthesis of 1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole typically involves multiple steps, including the formation of the benzimidazole core and subsequent functionalization. One common synthetic route involves the condensation of o-phenylenediamine with 4-chlorobenzaldehyde to form the benzimidazole core. This intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group. Finally, the 4-chlorobenzyl group is introduced through an etherification reaction using 4-chlorobenzyl chloride and a suitable base.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Catalysts and other additives may also be used to enhance the efficiency of the synthesis.
化学反応の分析
1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorobenzyl and chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The ether linkage can be cleaved under acidic or basic conditions to yield the corresponding phenol and benzyl alcohol.
Common reagents and conditions used in these reactions include reducing agents (e.g., hydrogen gas, palladium on carbon), nucleophiles (e.g., amines, thiols), and acidic or basic hydrolysis conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole has several scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules
Biology: Benzimidazole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound may be studied for its potential biological activities and mechanisms of action.
Medicine: Due to its potential biological activities, this compound may be investigated for its therapeutic potential in treating various diseases. It may serve as a lead compound for the development of new drugs.
Industry: This compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole depends on its specific biological activity. For example, if it exhibits antimicrobial activity, it may target bacterial enzymes or cell membranes, disrupting essential cellular processes. If it has anticancer activity, it may interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved in its mechanism of action would need to be elucidated through further research.
類似化合物との比較
1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole can be compared with other benzimidazole derivatives, such as:
2-(4-chlorophenyl)-1H-benzimidazole: Lacks the nitro and chlorobenzyl groups, which may result in different biological activities and chemical properties.
1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole: Lacks the nitro group, which may affect its reactivity and biological activity.
2-(4-nitrophenyl)-1H-benzimidazole: Contains a nitro group but lacks the chlorobenzyl group, which may influence its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activities compared to other benzimidazole derivatives.
特性
IUPAC Name |
2-(4-chlorophenyl)-1-[(4-chlorophenyl)methoxy]-6-nitrobenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O3/c21-15-5-1-13(2-6-15)12-28-24-19-11-17(25(26)27)9-10-18(19)23-20(24)14-3-7-16(22)8-4-14/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFHYKYZDFIACM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801151072 | |
| Record name | 2-(4-Chlorophenyl)-1-[(4-chlorophenyl)methoxy]-6-nitro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801151072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
282523-42-6 | |
| Record name | 2-(4-Chlorophenyl)-1-[(4-chlorophenyl)methoxy]-6-nitro-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=282523-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)-1-[(4-chlorophenyl)methoxy]-6-nitro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801151072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-(3-Bromo-2,4,6-trimethoxyphenyl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B3034942.png)



![[2-(4-Chlorophenoxy)phenyl]methanol](/img/structure/B3034949.png)






